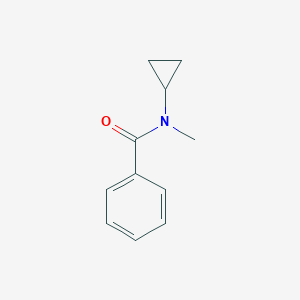
N-cyclopropyl-N-methyl-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-N-methyl-benzamide (CPM) is a chemical compound that has gained attention in scientific research due to its potential use in drug development. CPM belongs to the class of benzamides and has a cyclopropyl and methyl group attached to the nitrogen atom.
作用機序
N-cyclopropyl-N-methyl-benzamide acts as a partial agonist at the dopamine D2 receptor, meaning it binds to the receptor and activates it to a lesser extent than a full agonist. This results in a moderate increase in dopamine release, which can improve symptoms associated with dopamine dysfunction. N-cyclopropyl-N-methyl-benzamide also has affinity for other receptors, including the sigma-1 receptor and the serotonin 5-HT1A receptor.
生化学的および生理学的効果
N-cyclopropyl-N-methyl-benzamide has been shown to have various biochemical and physiological effects, including an increase in dopamine release in the striatum, a decrease in glutamate release in the prefrontal cortex, and an increase in GABA release in the ventral tegmental area. These effects can improve motor function, cognitive function, and reduce drug-seeking behavior.
実験室実験の利点と制限
N-cyclopropyl-N-methyl-benzamide has several advantages for lab experiments, including its ability to selectively bind to the dopamine D2 receptor and its moderate affinity for other receptors. However, N-cyclopropyl-N-methyl-benzamide has limitations, including its low yield during synthesis and its potential for off-target effects at high doses.
将来の方向性
There are several future directions for N-cyclopropyl-N-methyl-benzamide research, including the development of more efficient synthesis methods, the investigation of its potential use in other neurological disorders, and the exploration of its efficacy in combination with other drugs. Additionally, further research is needed to understand the long-term effects of N-cyclopropyl-N-methyl-benzamide and its potential for addiction and tolerance.
Conclusion
In conclusion, N-cyclopropyl-N-methyl-benzamide is a promising compound for drug development due to its ability to selectively bind to the dopamine D2 receptor and its potential use in treating neurological disorders. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations. The future directions for N-cyclopropyl-N-methyl-benzamide research are diverse and offer exciting possibilities for the development of new drugs and treatments.
合成法
N-cyclopropyl-N-methyl-benzamide can be synthesized using various methods, including the reaction of N-methylbenzamide with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of N-methylbenzamide with cyclopropylmagnesium bromide in the presence of a catalyst such as copper iodide. The yield of N-cyclopropyl-N-methyl-benzamide using these methods is typically around 50-60%.
科学的研究の応用
N-cyclopropyl-N-methyl-benzamide has been studied for its potential use in drug development due to its ability to bind to the dopamine D2 receptor. This receptor is involved in various physiological processes, including movement, motivation, and reward. N-cyclopropyl-N-methyl-benzamide has shown potential as a treatment for Parkinson's disease, schizophrenia, and drug addiction.
特性
CAS番号 |
155940-92-4 |
|---|---|
製品名 |
N-cyclopropyl-N-methyl-benzamide |
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC名 |
N-cyclopropyl-N-methylbenzamide |
InChI |
InChI=1S/C11H13NO/c1-12(10-7-8-10)11(13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChIキー |
YJGOXHXGSNBHRI-UHFFFAOYSA-N |
SMILES |
CN(C1CC1)C(=O)C2=CC=CC=C2 |
正規SMILES |
CN(C1CC1)C(=O)C2=CC=CC=C2 |
同義語 |
Benzamide, N-cyclopropyl-N-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



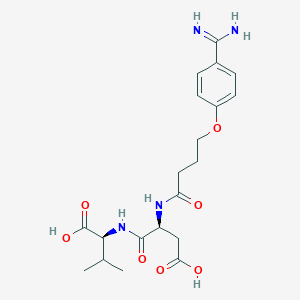
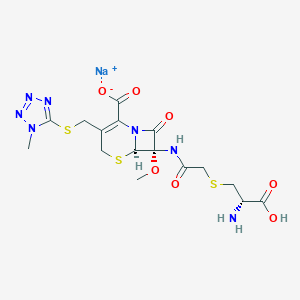
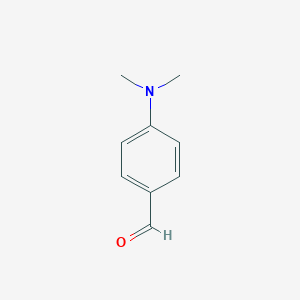
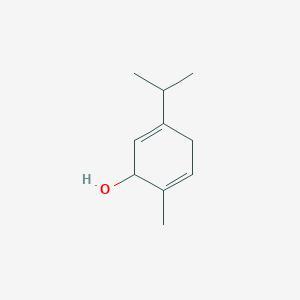
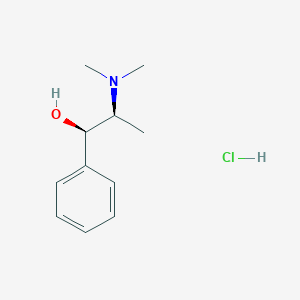

![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)
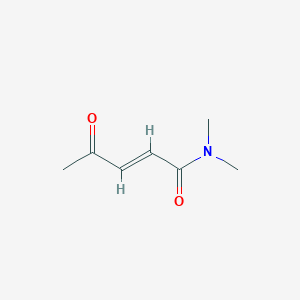

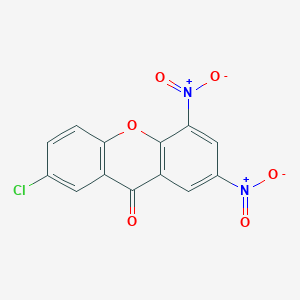
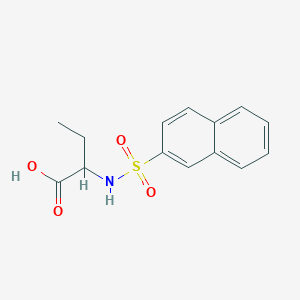

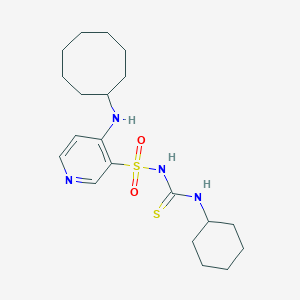
![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)